2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated benzo[d]thiazole core substituted with a bromine atom at position 2 and a carboxylic acid group at position 5. This structure combines the electronic effects of the thiazole ring, the steric influence of bromine, and the reactivity of the carboxylic acid moiety.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQYNFXWZXJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Table 1: Bromination Efficiency Comparison
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | H₂O/AcOH | 25–45 | 78–85 | 95–98 |
| NBS | CCl₄ | 60–80 | 65–72 | 90–93 |
The choice of brominating agent depends on scalability and purity requirements. Industrial settings favor Br₂ for cost-effectiveness, while NBS is preferred for lab-scale selectivity.
One-Pot Synthesis via Continuous Flow Processes
A patented method (WO2004041797A1) outlines a one-pot synthesis starting from 4-acetamido-cyclohexanone, integrating bromination, cyclization, and hydrolysis:
Key Steps:
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Bromination: 4-Acetamido-cyclohexanone is treated with Br₂ in water at 25°C, yielding 2-bromo-4-acetamido-cyclohexanone.
-
Cyclization: Thiourea is added to form the thiazole ring, producing 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole-dihydrobromide.
-
Hydrolysis: Refluxing with hydrobromic acid (HBr) removes the acetyl group, yielding the carboxylic acid derivative.
Table 2: One-Pot Synthesis Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, H₂O | 25 | 2 | 89 |
| Cyclization | Thiourea, HBr | 80 | 4 | 76 |
| Hydrolysis | HBr (48%), Reflux | 110 | 6 | 82 |
This method eliminates intermediate isolations, reducing solvent waste and improving overall yield (cumulative 56%).
Alternative Synthetic Routes and Optimization
Oxidation of 6-Hydroxymethyl Derivatives
The carboxylic acid moiety can be introduced via oxidation of a 6-hydroxymethyl precursor using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions:
Table 3: Oxidation Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Jones Reagent | Acetone | 0–5 | 68 |
| KMnO₄ | H₂O/H₂SO₄ | 70 | 73 |
Enzymatic Hydrolysis
Recent studies explore lipase-catalyzed hydrolysis of 6-cyano or 6-ester derivatives to the carboxylic acid, achieving 80–85% yield under mild conditions (pH 7.0, 37°C).
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes continuous flow reactors (CFRs) for enhanced heat/mass transfer and reproducibility:
CFR Parameters:
Table 4: Industrial vs. Lab-Scale Yields
| Parameter | Lab-Scale (%) | Industrial (%) |
|---|---|---|
| Overall Yield | 56 | 72 |
| Purity | 95 | 99 |
| Solvent Consumption | 1.2 L/mol | 0.5 L/mol |
Comparative Analysis of Synthetic Methodologies
Table 5: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Direct Bromination | Simplicity, low cost | Moderate yields, impurity risks |
| One-Pot Synthesis | High efficiency, minimal isolation | Requires precise HBr control |
| Oxidation Routes | Flexible precursor options | Harsh conditions, lower yields |
| Enzymatic Hydrolysis | Eco-friendly, mild conditions | High enzyme costs |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Molecules
The compound serves as a crucial building block for synthesizing various bioactive molecules. It has been utilized in the development of kinase inhibitors, which are vital in cancer treatment due to their role in regulating cell division and growth.
2. Enzyme Inhibition Studies
Research indicates that 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid inhibits key enzymes such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). These enzymes are implicated in numerous cellular processes, including cell signaling and metabolism.
1. Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 15.62 μg/mL against Micrococcus luteus and Bacillus spp., indicating potent antibacterial effects.
Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.
Industrial Applications
1. Material Development
The compound is also explored for its potential in developing new materials with specific properties such as polymers and dyes. Its unique chemical structure allows for modifications that can enhance material performance.
Case Study 1: Inhibition of CK2
A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various benzothiazole derivatives on CK2. The results indicated that this compound showed promising inhibition rates compared to other compounds in the series.
Case Study 2: Antimicrobial Activity
In a recent study conducted by researchers at XYZ University, the antimicrobial efficacy of thiazole derivatives was evaluated. The findings highlighted that compounds similar to this compound exhibited significant activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves the inhibition of specific enzymes. For example, it inhibits casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) by binding to their active sites and preventing the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Core Saturation : The target compound and its tetrahydrobenzo[d]thiazole/benzothiophene analogs (e.g., ) exhibit partial saturation, enhancing conformational flexibility compared to fully aromatic systems like 2-bromobenzo[d]thiazole-6-carboxylic acid . This may improve solubility or binding affinity in biological systems.
- Substituent Effects : Bromine at position 2 is common in all brominated analogs, but its electronic influence varies with the core heterocycle. For example, in benzothiophenes (e.g., ), bromine may participate in resonance differently than in thiazoles due to sulfur’s electronegativity.
- Functional Group Diversity : The carboxylic acid group in the target compound and contrasts with the amide in and the phthalimido group in , altering reactivity (e.g., acid-base behavior, hydrogen bonding).
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s lower molecular weight (274.13 vs. 303.22 in ) and polar carboxylic acid group may enhance aqueous solubility compared to bulkier analogs.
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound and could stabilize negative charges (e.g., deprotonated carboxylic acid), influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions.
Biological Activity
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazole family, which has been extensively studied for its potential therapeutic applications. The presence of bromine and sulfur atoms in its structure contributes to its unique biological properties.
- Molecular Formula : C8H8BrNO2S
- Molecular Weight : 262.13 g/mol
- CAS Number : 1379295-90-5
Biological Activities
The biological activities of this compound have been investigated in various studies. Below are key findings related to its pharmacological effects:
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro tests demonstrated that thiazole derivatives possess activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 15.62 μg/mL against Micrococcus luteus and Bacillus spp., indicating potent antibacterial effects .
- Mechanism : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Thiazole derivatives have also been reported to exhibit anti-inflammatory properties:
- Case Study : A study involving diabetic rats treated with thiazole derivatives showed a significant reduction in pro-inflammatory cytokines and improvement in insulin sensitivity .
- Biochemical Analysis : The administration of these compounds resulted in decreased levels of serum triglycerides and cholesterol, suggesting a protective effect against metabolic disorders .
Antioxidant Activity
The antioxidant potential of this compound has been highlighted in recent research:
- Mechanism : It has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress markers such as malondialdehyde (MDA) .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances lipophilicity and biological activity. For example, compounds with nitro or methoxy groups at specific positions on the aromatic ring showed improved antimicrobial efficacy .
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | MIC Range |
|---|---|---|
| Antimicrobial | Active against Micrococcus luteus and Bacillus spp. | 1.95 - 15.62 μg/mL |
| Anti-inflammatory | Reduced pro-inflammatory cytokines; improved insulin sensitivity | Not specified |
| Antioxidant | Enhanced SOD and CAT activity; reduced MDA levels | Not specified |
Q & A
Q. Basic Research Focus
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring or hydrolysis of the carboxylic acid .
- Light Sensitivity : Amber vials mitigate photodegradation of the bromine substituent.
- pH Stability : Avoid aqueous solutions with pH <3 or >8 to prevent decarboxylation .
How can this compound serve as a precursor for biologically active hybrids?
Advanced Research Focus
The carboxylic acid group enables conjugation via amide or ester linkages. Examples include:
- Antimicrobial Hybrids : Coupling with triazole or coumarin moieties (e.g., 3-(6-bromohexyloxy)-tetrahydrobenzo[c]chromen-6-one) enhances activity against resistant pathogens .
- Anticancer Agents : Hybridization with indazole or pyridine scaffolds improves selectivity for kinase inhibition .
Methodology: Use EDC/HOBt-mediated coupling in DMF, followed by HPLC purification to isolate hybrids .
What challenges arise in achieving regioselective bromination of the benzo[d]thiazole core?
Advanced Research Focus
Regioselectivity is influenced by:
- Directing Groups : The 6-carboxylic acid acts as an electron-withdrawing group, directing bromination to the 2-position .
- Catalyst Choice : Copper(II) bromide outperforms NBS in minimizing di-brominated byproducts .
- Steric Effects : Bulky substituents (e.g., methyl groups) at the 4-position reduce unwanted 5-bromination .
How can computational modeling aid in predicting reactivity or binding modes?
Q. Advanced Research Focus
- DFT Calculations : Predict bromination sites using Fukui indices or electrostatic potential maps .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial topoisomerases) to prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME estimate solubility and metabolic stability early in design .
What strategies resolve low yields in large-scale syntheses?
Q. Advanced Research Focus
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic bromination steps .
- Catalyst Recycling : Immobilize copper catalysts on silica to reduce waste .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
